1-(5-methylpyrimidin-2-yl)piperidin-4-one
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Overview
Description
1-(5-Methylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidinone ring substituted with a methylpyrimidinyl group.
Preparation Methods
The synthesis of 1-(5-methylpyrimidin-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-methyl-2-pyrimidinylamine with 4-piperidone in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(5-Methylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the piperidinone ring to a piperidine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(5-methylpyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(5-Methylpyrimidin-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Pyrimidinyl)piperidin-4-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-(5-Ethylpyrimidin-2-yl)piperidin-4-one: The ethyl group may introduce steric hindrance, altering its reactivity and biological activity.
1-(5-Methylpyridin-2-yl)piperidin-4-one: The pyridine ring may confer different electronic properties, influencing its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding interactions and reactivity compared to other similar compounds .
Properties
CAS No. |
1344305-03-8 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.2 |
Purity |
0 |
Origin of Product |
United States |
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